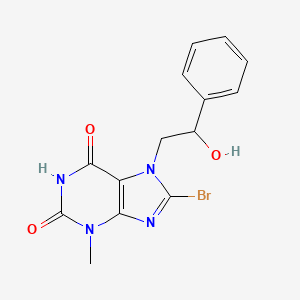

N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves acid-catalyzed reactions of carbohydrazides with aldehydes in solvents like ethanol under reflux conditions. For example, the synthesis of a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, achieved an 88% yield using this method, showcasing a potentially analogous approach for our compound of interest (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed through techniques like infrared, nuclear magnetic resonance, mass spectroscopy, single-crystal X-ray diffraction, and microanalysis. These methods provide detailed insights into the compound's structural configuration, confirming the presence of specific functional groups and the overall molecular geometry (Alotaibi et al., 2018).

Chemical Reactions and Properties

Hydrazone compounds synthesized from carbohydrazides and aldehydes typically exhibit E-configuration, which significantly influences their chemical reactivity and interaction potential. The chemical properties of these compounds can be further explored through reactions under various conditions, providing insights into their stability, reactivity, and potential for further functionalization (Yang, 2011).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments. Single-crystal X-ray diffraction techniques play a vital role in elucidating these properties by detailing the crystal structure and molecular packing (Rajavel et al., 2016).

Chemical Properties Analysis

The chemical properties of N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide can be inferred from related compounds, focusing on aspects such as protonation sites, nucleophilic and electrophilic sites, and stability in solution. Spectroscopic methods, including FT-IR, NMR, and mass spectrometry, provide valuable data on these properties, helping to predict the compound's behavior in chemical reactions and potential applications (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Characterization

N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide and related compounds have been synthesized and characterized to explore their properties and potential applications in various fields. For instance, the synthesis and characterization of hydrazones, including similar compounds, have revealed their potential in nonlinear optical applications due to their significant third-order nonlinear optical properties. These properties suggest potential uses in optical device applications such as optical limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Anticancer Activity

Research has also identified a series of N-acylhydrazones containing thiophene nuclei, exhibiting promising anticancer activity. The study evaluated these compounds against four human cancer cell lines, identifying several with cytotoxic activity. This indicates the potential for these compounds to serve as lead compounds in anticancer drug development (Cardoso, Nogueira, Rodrigues, Oliveira, Luciano, Pessoa, & de Souza, 2017).

Structural and Molecular Studies

The crystal structure of related N'-(1-phenyl-benzylidene)-2-(thio-phen-3-yl)acetohydrazides has been elucidated, providing insight into their molecular structures. These studies offer foundational knowledge that can be applied to the design of new materials and molecules for various scientific applications, including pharmaceuticals (Quoc, Nguyen Ngoc, Tran Thi Thuy, Quoc, Nguyen, O. D. Thi, & Meervelt, 2019).

Corrosion Inhibition

Furthermore, derivatives of such compounds have been assessed for their performance as corrosion inhibitors, indicating the versatility of these molecules. Through computational studies, including Density Functional Theory (DFT) and Monte Carlo simulations, specific Schiff bases have been evaluated for their efficacy in protecting steel against corrosion in acid mediums. These studies not only highlight the potential industrial applications but also contribute to the understanding of the molecular basis for corrosion inhibition (Obot, Kaya, Kaya, & Tüzün, 2016).

Microbial and Antioxidant Activity

Synthesis and evaluation of compounds such as (E)-N-(4-isopropylbenzylidene)thiophene-2-carbohydrazide have demonstrated antimicrobial and antioxidant activities. These findings are crucial for the development of new antimicrobial agents and antioxidants, indicating the broad spectrum of biological activities these compounds may possess (Rajavel, Jeyakumar, Sundararajan, Srinivasan, & Velmurugan, 2016).

properties

IUPAC Name |

4,5-dimethyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-11(2)21-15-7-5-14(6-8-15)9-18-19-17(20)16-10-22-13(4)12(16)3/h5-11H,1-4H3,(H,19,20)/b18-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZLBSWSBDZABR-GIJQJNRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C(=O)NN=CC2=CC=C(C=C2)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-isopropoxybenzylidene)-4,5-dimethyl-3-thiophenecarbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)